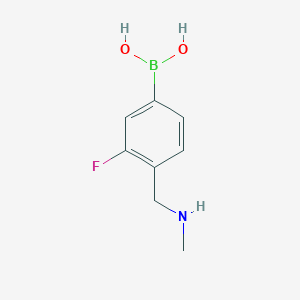

3-Fluoro-4-((methylamino)methyl)phenylboronic acid

Description

Historical Context of Phenylboronic Acids in Chemical Research

Phenylboronic acid has emerged as one of the most important organoboron compounds in chemical research, serving as a foundational structure for numerous synthetic and analytical applications. The compound, which consists of a phenyl group attached to a boronic acid functionality containing two hydroxyl groups bound to boron, was first recognized for its utility in organic synthesis due to its mild Lewis acidic properties and exceptional stability compared to other organometallic reagents. The historical development of phenylboronic acid chemistry can be traced through several key synthetic methodologies, with the most common preparation method involving the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding ester, which is subsequently hydrolyzed to yield the final product.

The evolution of phenylboronic acid applications has been remarkable, with the compound finding extensive use in cross-coupling reactions, particularly the Suzuki reaction, where it serves as a source of phenyl groups in the presence of palladium catalysts and base systems. These reactions have revolutionized synthetic organic chemistry by providing reliable methods for carbon-carbon bond formation, enabling the construction of complex molecular architectures with high efficiency and selectivity. Beyond synthetic applications, phenylboronic acids have demonstrated significant potential in analytical chemistry, particularly through their reversible binding interactions with 1,2- and 1,3-diols, which has led to their widespread use in saccharide recognition and sensor development.

The molecular properties of phenylboronic acid have been extensively characterized, revealing a planar compound with idealized C2v molecular symmetry, where the boron atom adopts sp2 hybridization and contains an empty p-orbital that contributes to its Lewis acidic behavior. In crystalline form, phenylboronic acid molecules organize into dimeric units through hydrogen bonding, which subsequently combine to form extended hydrogen-bonded networks, demonstrating the importance of intermolecular interactions in determining solid-state properties. The solubility characteristics of phenylboronic acid, showing good solubility in polar organic solvents while exhibiting poor solubility in nonpolar solvents such as hexanes and carbon tetrachloride, have influenced its practical applications and processing methods.

Significance of Fluorinated Phenylboronic Acids

The introduction of fluorine substituents into phenylboronic acid structures has created a specialized class of compounds with significantly enhanced properties compared to their non-fluorinated counterparts. Fluorinated phenylboronic acids represent a crucial advancement in organoboron chemistry, as the extreme electronegativity of fluorine atoms introduces strong electron-withdrawing inductive effects that fundamentally alter the chemical behavior of the boronic acid functionality. These modifications result in compounds with increased Lewis acidity, enhanced binding affinity for diols, and improved performance in various analytical and synthetic applications.

The electron-withdrawing character of fluorine substituents has been shown to significantly decrease the pKa values of fluorinated phenylboronic acids compared to unsubstituted derivatives, making them more acidic and thereby improving their binding interactions with diol-containing molecules under physiological conditions. Research has demonstrated that fluorinated boronic acid compounds exhibit enhanced stability in aqueous environments and improved selectivity for specific biological targets, properties that have made them increasingly valuable in medicinal chemistry applications. The unique electronic properties imparted by fluorine substitution have been quantified using both acidity constants and acceptor numbers, providing a comprehensive understanding of their electron acceptor capabilities.

Spectroscopic studies of fluorinated phenylboronic acids have revealed distinctive characteristics, particularly in 19F nuclear magnetic resonance spectroscopy, which provides valuable information about the electronic environment and binding state of the fluorine atoms. These spectroscopic properties have been exploited in the development of advanced analytical methods, including discriminative sensing applications where fluorinated boronic acids serve as molecular recognition elements. The structural parameters of fluorinated phenylboronic acids, including bond lengths, angles, and conformational preferences, have been extensively studied through both experimental and computational methods, revealing how fluorine substitution influences molecular geometry and reactivity patterns.

The applications of fluorinated phenylboronic acids extend beyond simple synthetic intermediates to include specialized roles in materials chemistry, sensor development, and pharmaceutical research. The enhanced Lewis acidity of these compounds has made them particularly effective in applications requiring strong diol binding affinity, such as glucose sensing systems and carbohydrate recognition platforms. The development of fluorinated phenylboronic acid derivatives has also contributed to advances in cross-coupling chemistry, where the modified electronic properties can influence reaction rates, selectivity, and product distributions.

Role of Aminomethyl Functionality in Boronic Acid Chemistry

The incorporation of aminomethyl groups into phenylboronic acid structures introduces a fundamentally different set of chemical properties and potential applications compared to simple aromatic substituents. Aminomethyl-substituted phenylboronic acids represent a sophisticated approach to molecular design, where the basic nitrogen functionality can participate in additional binding interactions, modify the electronic properties of the boronic acid center, and provide sites for further functionalization or conjugation with other molecular components. The strategic placement of aminomethyl groups in boronic acid structures has been shown to significantly influence binding affinity, selectivity, and pH-dependent behavior in biological and analytical systems.

Research has demonstrated that the presence of aminomethyl substituents can dramatically alter the binding characteristics of phenylboronic acids with diol-containing molecules through the introduction of additional hydrogen bonding interactions and electrostatic effects. The amino group can exist in different protonation states depending on solution pH, creating opportunities for pH-tunable binding behavior that is particularly valuable in biological applications where physiological conditions must be maintained. Studies have shown that the optimal pH for diol binding is significantly influenced by the presence of aminomethyl groups, with the binding affinity often showing complex pH-dependent profiles that reflect the interplay between boronic acid ionization and amino group protonation.

The structural implications of aminomethyl substitution have been extensively investigated through both experimental and computational methods, revealing how the flexible alkyl linker allows the amino group to adopt various conformations that can either enhance or interfere with diol binding depending on the specific molecular architecture. The position of the aminomethyl group relative to the boronic acid functionality has been shown to be critical, with ortho-positioned aminomethyl groups exhibiting particularly interesting behavior due to potential intramolecular interactions between the amino group and the boronic acid center. These intramolecular interactions can stabilize certain conformations and influence the accessibility of the boron center for diol binding.

The synthetic accessibility of aminomethyl-substituted phenylboronic acids has been well-established through various methodologies, with the methylaminomethyl derivative being particularly well-characterized in terms of its preparation, purification, and handling properties. The compound 4-((methylamino)methyl)phenylboronic acid, which shares structural similarities with the fluorinated derivative under consideration, has been extensively studied and is commercially available from multiple suppliers, indicating the practical importance of this structural motif. The molecular weight of 165.00 g/mol for the non-fluorinated methylaminomethyl derivative provides a useful comparison point for understanding the additional mass contribution of fluorine substitution.

Research Significance of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid

The compound 3-fluoro-4-((methylamino)methyl)phenylboronic acid represents a sophisticated convergence of multiple design elements that have each proven valuable in boronic acid chemistry, combining the enhanced Lewis acidity of fluorine substitution with the versatile binding capabilities of aminomethyl functionality. This unique combination creates a molecule with the potential for highly specific and tunable interactions with biological targets, making it particularly significant for applications in chemical biology, medicinal chemistry, and advanced sensor development. The structural complexity of this compound, incorporating three distinct functional elements - the boronic acid core, the fluorine substituent, and the methylaminomethyl group - creates opportunities for multifaceted molecular recognition that cannot be achieved with simpler boronic acid derivatives.

The positioning of the fluorine atom at the 3-position and the methylaminomethyl group at the 4-position creates a specific electronic and steric environment around the boronic acid functionality that is expected to significantly influence binding selectivity and affinity. The meta-relationship between these two substituents minimizes direct electronic interactions while allowing each group to independently contribute to the overall molecular properties. The electron-withdrawing effect of the fluorine atom is expected to increase the Lewis acidity of the boron center, while the methylaminomethyl group provides additional sites for hydrogen bonding and electrostatic interactions with target molecules.

Research applications of 3-fluoro-4-((methylamino)methyl)phenylboronic acid are anticipated to span multiple areas of chemical and biological investigation, including the development of selective sensors for carbohydrates and other diol-containing biomolecules, the creation of pH-responsive binding systems, and the design of specialized reagents for bioconjugation and labeling applications. The compound's potential for forming stable yet reversible complexes with biological targets makes it particularly valuable for applications requiring controlled binding and release mechanisms. The presence of both fluorine and nitrogen atoms also makes this compound suitable for advanced spectroscopic studies, including 19F nuclear magnetic resonance and 15N labeling experiments that can provide detailed information about binding mechanisms and molecular dynamics.

The synthetic challenges associated with preparing 3-fluoro-4-((methylamino)methyl)phenylboronic acid likely require sophisticated methodologies that can selectively introduce both substituents while maintaining the integrity of the boronic acid functionality. The compound's stability under various conditions, its solubility characteristics in different solvent systems, and its compatibility with biological environments are all factors that contribute to its research significance. The availability of this compound for research purposes, as indicated by its inclusion in chemical databases and safety documentation, suggests that synthetic methods have been developed to produce it in sufficient quantities for experimental investigation.

The molecular formula C8H11BFNO2 and molecular weight of 182.99 g/mol place this compound in a size range that is compatible with many biological applications while maintaining sufficient structural complexity for specific molecular recognition. The presence of multiple heteroatoms (boron, fluorine, nitrogen, and oxygen) creates numerous opportunities for specific interactions with biological targets, while the aromatic core provides structural stability and potential for π-π stacking interactions. These combined properties position 3-fluoro-4-((methylamino)methyl)phenylboronic acid as a valuable tool for investigating structure-activity relationships in boronic acid chemistry and for developing next-generation applications that require precise molecular recognition capabilities.

Properties

IUPAC Name |

[3-fluoro-4-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11-5-6-2-3-7(9(12)13)4-8(6)10/h2-4,11-13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMKRRPJRFKQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CNC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron reagent like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification steps would be streamlined to ensure the efficient recovery of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((methylamino)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction can produce boronate esters .

Scientific Research Applications

Chemical Applications

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

1.2 Synthesis of Advanced Materials

The compound is also utilized in the development of advanced materials, including polymers and sensors. Its ability to form stable bonds with other organic compounds makes it valuable in creating materials with specific properties for industrial applications.

Biological Applications

2.1 Biomolecule Detection

In biological research, 3-Fluoro-4-((methylamino)methyl)phenylboronic acid serves as a probe for detecting cis-diol-containing biomolecules such as sugars and nucleotides. The boronic acid moiety selectively binds to these biomolecules, allowing for their quantification and analysis.

2.2 Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly against proteases involved in various disease processes. Its structural modifications influence its inhibitory potency, making it a candidate for therapeutic development.

Case Studies

3.1 GPR68 Modulation

A study on the structure-activity relationship (SAR) of related compounds demonstrated that modifications similar to those in 3-Fluoro-4-((methylamino)methyl)phenylboronic acid could enhance binding affinity to GPR68, a receptor implicated in several physiological processes. The fluorine atom's presence positively influenced receptor interaction dynamics, indicating potential therapeutic implications .

3.2 Protein-Protein Interaction Inhibition

The compound has been investigated for its role in inhibiting critical protein-protein interactions associated with cancer progression. Specifically, it disrupts interactions between YAP/TAZ and TEAD proteins, suggesting its potential use in oncology therapies targeting these pathways.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used in Suzuki-Miyaura reactions | Facilitates carbon-carbon bond formation |

| Material Science | Development of polymers and sensors | Enhances material properties |

| Biological Research | Probe for cis-diol biomolecules | Enables detection and quantification |

| Enzyme Inhibition | Inhibits proteases | Potential therapeutic applications |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent and can be exploited in various applications, such as sensing and separation. The boronic acid group interacts with the cis-diol moiety to form a cyclic ester, which can be reversed under acidic conditions.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their properties:

Electronic and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups: The methylaminomethyl group (-CH2NHCH3) in the target compound is electron-donating, lowering the boronic acid's pKa (~8–9) compared to electron-withdrawing groups like -CF3 (pKa ~7–8). This increases its reactivity in cross-coupling reactions at neutral pH . The trifluoromethyl (-CF3) and formyl (-CHO) groups reduce electron density on the boronic acid, slowing coupling kinetics but improving stability .

- Solubility and Hydrogen Bonding: Methylaminomethyl and dimethylaminomethyl derivatives exhibit improved aqueous solubility due to amine-hydrogen bonding, advantageous in medicinal chemistry . Methyl and trifluoromethyl variants are more lipophilic, favoring organic-phase reactions .

Research Findings and Performance Data

Suzuki-Miyaura Coupling Efficiency

Solubility and Stability

| Compound | Solubility in H2O (mg/mL) | Stability (pH 7, 25°C) |

|---|---|---|

| 3-Fluoro-4-((methylamino)methyl)phenylboronic acid | 12.5 | >48 hours |

| 3-Fluoro-4-formylphenylboronic acid | 3.2 | 24 hours (prone to oxidation) |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | 0.8 | >72 hours |

Biological Activity

3-Fluoro-4-((methylamino)methyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylamino group. The unique structural features of this compound facilitate interactions with various biological targets, making it a subject of investigation for its therapeutic implications.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid can be represented as follows:

Key properties include:

- Molecular Weight : 183.01 g/mol

- Solubility : Soluble in polar solvents, which enhances its bioavailability.

- Reactivity : The boronic acid moiety allows for reversible covalent bonding with diols, making it useful in drug design.

The biological activity of 3-Fluoro-4-((methylamino)methyl)phenylboronic acid primarily stems from its ability to interact with biological macromolecules such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl-containing compounds, which can modulate enzyme activity or receptor signaling pathways. This mechanism is particularly relevant in the context of drug development, where such interactions can lead to inhibition or activation of specific biological pathways.

Enzyme Inhibition

Research indicates that boronic acids, including 3-Fluoro-4-((methylamino)methyl)phenylboronic acid, can act as enzyme inhibitors. They have been studied for their potential to inhibit proteases and other enzymes involved in disease processes. For instance, studies have shown that modifications on the phenyl ring can significantly affect the inhibitory potency against specific enzymes.

Case Studies

- GPR68 Modulation : In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications similar to those present in 3-Fluoro-4-((methylamino)methyl)phenylboronic acid could enhance the binding affinity to GPR68, a receptor involved in various physiological processes . The presence of the fluorine atom was noted to influence receptor interaction dynamics positively.

- Protein-Protein Interaction Inhibition : Another application involves the use of phenylboronic acids in inhibiting protein-protein interactions critical for cancer progression. The compound's ability to disrupt interactions between YAP/TAZ and TEAD proteins has been highlighted, suggesting potential therapeutic applications in oncology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BFNO₂ |

| Molecular Weight | 183.01 g/mol |

| Solubility | Polar solvents |

| Key Biological Activities | Enzyme inhibition, receptor modulation |

| Potential Applications | Cancer therapy, metabolic disorders |

Q & A

Q. What are the common synthetic routes for 3-Fluoro-4-((methylamino)methyl)phenylboronic acid?

The synthesis typically involves a multi-step approach:

- Suzuki-Miyaura Coupling : Aryl halides or triflates are coupled with boronic acid precursors. For example, 3-fluoro-4-methylphenylboronic acid derivatives are synthesized via palladium-catalyzed cross-coupling reactions using pinacol esters as intermediates .

- Functional Group Modification : The methylamino group can be introduced via reductive amination of a formyl intermediate (e.g., 4-formylphenylboronic acid derivatives) using methylamine and a reducing agent like sodium cyanoborohydride .

- Protection/Deprotection : Boronic acid groups are often protected as pinacol esters during synthesis to prevent side reactions, followed by acidic or oxidative deprotection .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the substitution pattern and methylamino group integration. NMR identifies boronic acid speciation (e.g., free acid vs. cyclic trimer) .

- FTIR Spectroscopy : Stretching frequencies for B-O (~1,350 cm) and N-H (~3,300 cm) validate functional groups .

- X-Ray Diffraction : Resolves crystallographic parameters, including bond angles and dihedral distortions caused by fluorine and methylamino substituents .

Q. How should researchers handle safety risks associated with this compound?

- Inhalation/Exposure : Use fume hoods and PPE (gloves, goggles). If inhaled, move to fresh air and seek medical attention, referencing safety protocols for related phenylboronic acids .

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding its electronic and structural properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Electrostatic Potential Maps : Fluorine’s electron-withdrawing effect increases boronic acid Lewis acidity, while the methylamino group introduces localized charge distribution .

- Frontier Orbital Analysis : HOMO-LUMO gaps correlate with reactivity in Suzuki couplings; methylamino substitution reduces gap by ~0.5 eV compared to non-aminated analogs .

- Conformational Flexibility : Methylamino rotation barriers (~5–8 kcal/mol) influence binding to biological targets (e.g., saccharides) .

Q. How does the methylamino group influence reactivity in cross-coupling reactions?

- Steric Effects : The methylamino group at the 4-position hinders transmetalation in Suzuki-Miyaura reactions, requiring optimized Pd catalysts (e.g., Pd(OAc) with SPhos ligand) .

- Electronic Effects : The amine’s electron-donating nature reduces boronic acid’s electrophilicity, necessitating higher temperatures (80–100°C) for coupling with aryl halides .

- Comparative Data : Unlike trifluoromethyl groups (electron-withdrawing), methylamino substituents increase solubility in polar aprotic solvents (e.g., DMF) but reduce stability in aqueous media .

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

- NMR Chemical Shifts : Use solvent correction factors (e.g., DMSO-d vs. gas-phase DFT calculations) and account for dynamic effects like hydrogen bonding .

- Vibrational Assignments : Compare experimental FTIR peaks with scaled DFT frequencies (scaling factor ~0.961) to validate modes like B-O stretching .

- X-Ray vs. DFT Geometry : Lattice packing forces in crystals may distort bond lengths by 0.01–0.03 Å compared to gas-phase optimized structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.